Echinoside A

Description

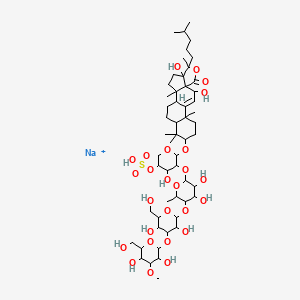

Structure

2D Structure

Properties

CAS No. |

75410-53-6 |

|---|---|

Molecular Formula |

C54H88NaO26S+ |

Molecular Weight |

1208.3 g/mol |

IUPAC Name |

sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C54H88O26S.Na/c1-23(2)11-10-15-52(8)53(66)18-17-51(7)25-12-13-30-49(4,5)32(14-16-50(30,6)26(25)19-31(57)54(51,53)48(65)79-52)75-47-43(35(60)29(22-71-47)80-81(67,68)69)78-44-37(62)36(61)40(24(3)72-44)76-46-39(64)42(34(59)28(21-56)74-46)77-45-38(63)41(70-9)33(58)27(20-55)73-45;/h19,23-25,27-47,55-64,66H,10-18,20-22H2,1-9H3,(H,67,68,69);/q;+1 |

InChI Key |

JEBRMYZXRSTSKU-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |

Synonyms |

echinoside A holothurin A2 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Echinoside A: Chemical Structure, Properties, and Therapeutic Potential

This compound is a triterpene glycoside first isolated from sea cucumbers, marine organisms of the class Holothuroidea.[1] This marine-derived saponin (B1150181) has garnered significant attention within the scientific community for its potent and broad-spectrum anticancer activities.[2] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanisms of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule belonging to the triterpene glycoside family.[3] Its structure is characterized by a triterpenoid (B12794562) aglycone linked to a sugar chain. Specifically, it is a sulfated saponin. The desulfated derivative of this compound is known as Ds-echinoside A (DSEA), which also exhibits significant biological activity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₄H₈₇NaO₂₇S | |

| Molecular Weight | 1208.3 g/mol | |

| Appearance | White or off-white powder | |

| Solubility | Soluble in polar solvents like methanol (B129727) and DMSO | |

| Classification | Triterpene Glycoside (Saponin) | [3] |

| Primary Sources | Sea cucumbers (e.g., Pearsonothuria graeffei, Actinopyga echinites, Holothuria polii) | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Findings and Peaks | Source |

| ¹H NMR | Detailed proton NMR data for this compound has been reported, confirming its complex glycosidic structure. | [4] |

| ¹³C NMR | Carbon NMR data is available and corresponds to the established triterpene glycoside structure. | [4] |

| Mass Spectrometry | ESI-MS and MALDI-MS are used to determine the molecular weight and fragmentation patterns, confirming the molecular formula and structural components. | [5] |

Note: Specific chemical shift values (ppm) and mass-to-charge ratios (m/z) can be found in the cited literature. Data acquisition parameters vary between studies.

Pharmacological Properties and Biological Activities

This compound exhibits a range of pharmacological activities, with its anticancer properties being the most extensively studied. It has demonstrated efficacy against a wide array of cancer cell lines and in various in vivo models.

Anticancer Activity

This compound exerts potent in vitro and in vivo antitumor activities.[6] It has been shown to inhibit the growth of various cancer cells, including human prostate carcinoma and hepatocarcinoma.[3][6]

Table 3: In Vitro Anticancer Activity of this compound and its Derivative

| Compound | Cell Line | Activity Metric | Value | Source |

| This compound | 26 Human & Murine Cancer Cell Lines | IC₅₀ | 1.0 - 6.0 µM | [2] |

| Ds-echinoside A | HepG2 (Human Hepatocellular Carcinoma) | IC₅₀ | 2.65 µmol/L | [7] |

| This compound | Schistosoma mansoni adult worms | LC₅₀ | 0.19 µg/ml | [4] |

In Vivo Antitumor Efficacy

Studies using animal models have confirmed the significant antitumor effects of this compound.

Table 4: In Vivo Antitumor Activity of this compound and its Derivative

| Compound | Animal Model | Tumor Type | Dose | Tumor Weight Reduction | Source |

| This compound | Mice | H22 Hepatocarcinoma | 2.5 mg/kg | 49.8% | [3] |

| Ds-echinoside A | Mice | H22 Hepatocarcinoma | 2.5 mg/kg | 55.0% | [3] |

| This compound | Nude Mice | Human Prostate Carcinoma Xenografts | Not specified | Growth Inhibition | [6] |

Anti-metastatic and Anti-angiogenic Activity

Ds-echinoside A (DSEA), the non-sulfated form, has been shown to suppress cancer cell adhesion, migration, and invasion in a dose-dependent manner.[7] It also reduces the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.[7] This is achieved in part by decreasing the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF).[7]

Mechanism of Action and Signaling Pathways

This compound employs multiple mechanisms to exert its anticancer effects, primarily by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in DNA replication.

Inhibition of Topoisomerase IIα

A primary and unique mechanism of this compound is its targeting of Topoisomerase IIα (Top2α).[6] Unlike other Top2α inhibitors, this compound interferes with the enzyme's function in two distinct ways:

-

Inhibition of DNA Binding: It competes with DNA for the DNA-binding domain of Top2α, preventing the enzyme from binding to DNA in a noncovalent manner.[6]

-

Impairment of Catalytic Cycle: It interferes with the Top2α-mediated DNA cleavage and religation process.[6]

This dual action leads to the accumulation of DNA double-strand breaks in a Top2-dependent manner, ultimately triggering apoptosis.[6]

Induction of Mitochondrial Apoptosis Pathway

This compound and its desulfated analog induce apoptosis through the intrinsic mitochondrial pathway.[3] This involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. The process includes:

-

Down-regulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is decreased.[3]

-

Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3]

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Inhibition of NF-κB Signaling Pathway

The desulfated form, DSEA, has been shown to significantly decrease the expression of nuclear factor-kappa B (NF-κB).[7] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and the expression of genes involved in metastasis, such as MMP-9 and VEGF.[7] By inhibiting NF-κB, DSEA can effectively block these downstream metastatic processes. Interestingly, the sulfated this compound does not appear to affect NF-κB expression, highlighting a structure-activity relationship.[3]

Detailed Experimental Protocols

This section provides methodologies for key experiments used in the evaluation of this compound.

Extraction and Isolation of this compound from Sea Cucumber

This protocol is adapted from methods used for isolating saponins (B1172615) from Holothurians.[5]

-

Sample Preparation: Freeze-dry the viscera of the sea cucumber (e.g., Pearsonothuria graeffei) and pulverize the dried tissue into a fine powder.

-

Initial Extraction: Extract the powder four times with 70% ethanol (B145695) at room temperature with filtration after each extraction.

-

Solvent Concentration: Concentrate the combined ethanol extracts under reduced pressure at a temperature below 40°C.

-

Liquid-Liquid Partitioning: The concentrated aqueous extract is then subjected to a series of liquid-liquid partitions with solvents of increasing polarity (e.g., n-hexane, chloroform, n-butanol) to separate compounds based on their polarity. Saponins typically partition into the n-butanol fraction.

-

Chromatographic Purification: The saponin-rich n-butanol fraction is further purified using a combination of chromatographic techniques, such as:

-

Macroporous resin chromatography.

-

Silica gel column chromatography.

-

Reversed-phase C18 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield this compound with high purity.

-

-

Structure Elucidation: The chemical structure of the purified this compound is confirmed using spectroscopic methods including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[8][9]

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include wells with untreated cells (negative control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Topoisomerase IIα Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IIα.[11][12]

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing:

-

10x Topoisomerase II reaction buffer.

-

200 ng of kinetoplast DNA (kDNA), a network of interlocked DNA circles.

-

Varying concentrations of this compound (or a known inhibitor like etoposide (B1684455) as a positive control).

-

Distilled water to a final volume of 20 µL.

-

-

Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes. In the absence of an inhibitor, Top2α will decatenate the kDNA into relaxed, monomeric circles.

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of proteinase K (10 mg/mL), followed by a 15-minute incubation at 37°C to digest the enzyme.

-

Gel Electrophoresis: Add 5 µL of 6x loading dye to each sample and load the entire reaction onto a 1% agarose (B213101) gel containing 0.5 µg/mL ethidium (B1194527) bromide.

-

Visualization: Run the gel at 5-10 V/cm until the dye front has migrated sufficiently. Visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated monomeric DNA migrates into the gel. Inhibition is observed as a decrease in the amount of decatenated product.

In Vivo Antitumor Study (Xenograft Mouse Model)

This protocol describes a general approach for evaluating the in vivo efficacy of this compound.[13]

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ human cancer cells (e.g., PC-3 for prostate cancer) suspended in ~100 µL of sterile PBS or Matrigel into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable size (e.g., 100 mm³). Randomly assign mice into treatment and control groups (n=8-10 mice per group).

-

Group 1: Vehicle Control (e.g., 10% DMSO in saline, administered intraperitoneally).

-

Group 2: this compound (e.g., 2.5 mg/kg, administered intraperitoneally daily).

-

Group 3: Positive Control (e.g., a standard chemotherapeutic drug).

-

-

Treatment and Monitoring: Administer the treatments for a predetermined period (e.g., 21 days).

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

-

Record body weight 2-3 times per week to monitor for toxicity.

-

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and record their final weight. Tumors can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67 to measure proliferation or cleaved caspase-3 for apoptosis).

-

Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound is a marine natural product with significant and well-documented anticancer properties. Its unique mechanism of targeting Topoisomerase IIα, coupled with its ability to induce apoptosis via the mitochondrial pathway, makes it a promising candidate for further drug development. The detailed chemical, pharmacological, and methodological data presented in this guide serve as a valuable resource for researchers in oncology, pharmacology, and natural product chemistry, facilitating future investigations into the therapeutic potential of this potent saponin.

References

- 1. This compound, a new marine-derived anticancer saponin, targets topoisomerase2alpha by unique interference with its DNA binding and catalytic cycle [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. In vitro and in vivo anti-tumour activities of this compound and ds-echinoside A from Pearsonothuria graeffei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening of marine extracts for schistosomicidal activity in vitro. Isolation of the triterpene glycosides echinosides A and B with potential activity from the Sea Cucumbers Actinopyga echinites and Holothuria polii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Echinacoside | C35H46O20 | CID 5281771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. topogen.com [topogen.com]

- 13. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Echinoside A: A Multi-Faceted Anti-Cancer Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinoside A, a triterpenoid (B12794562) saponin (B1150181) derived from sea cucumbers, has emerged as a promising natural compound with potent anti-cancer activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-neoplastic effects of this compound. It consolidates current research findings, presenting a comprehensive overview of its impact on key signaling pathways, cell cycle regulation, apoptosis, and metastasis in various cancer models. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development, offering a structured summary of quantitative data, detailed experimental methodologies, and visual representations of its complex mechanisms of action.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several critical cellular processes and signaling cascades. The primary mechanisms identified to date include the induction of DNA damage, modulation of key signaling pathways, induction of apoptosis, and inhibition of metastasis.

DNA Damage and Cell Cycle Arrest

This compound has been shown to interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis. Two key targets have been identified:

-

Topoisomerase IIα (Top2α) Inhibition: this compound uniquely targets Top2α by competing with DNA for its binding domain. This interference disrupts the normal catalytic cycle of the enzyme, which is crucial for DNA replication and chromosome segregation. By inhibiting the noncovalent binding of Top2α to DNA and impairing the cleavage/religation equilibrium, this compound induces DNA double-strand breaks, a catastrophic event for the cell that triggers apoptotic pathways.[1]

-

MTH1 Enzyme Inhibition: In some cancer cell types, a related compound, Echinacoside (B191147), has been found to inhibit the MTH1 enzyme. MTH1 is responsible for sanitizing the nucleotide pool by removing oxidized nucleotides, such as 8-oxo-dGTP. Inhibition of MTH1 leads to the incorporation of damaged bases into DNA during replication, causing significant DNA damage.[2][3] This damage subsequently activates cell cycle checkpoints, leading to an arrest, primarily in the G1 phase, mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[2][3]

Modulation of Key Signaling Pathways

This compound has been demonstrated to modulate several signaling pathways that are frequently dysregulated in cancer:

-

PI3K/AKT Pathway: In hepatocellular carcinoma and colorectal cancer, this compound has been shown to suppress the PI3K/AKT signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects.[5]

-

Wnt/β-catenin Pathway: In breast cancer, this compound has been found to inhibit the Wnt/β-catenin signaling pathway.[6] This pathway plays a critical role in cancer cell proliferation, migration, and stemness. This compound downregulates key components of this pathway, including LRP6, Dvl2, and active β-catenin, leading to the suppression of target genes like LEF1, CD44, and cyclin D1.[6]

-

MAPK Pathway: this compound can induce apoptosis in pancreatic adenocarcinoma cells by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] This involves the induction of reactive oxygen species (ROS) and perturbation of the mitochondrial membrane potential.[7][8]

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis. This is achieved through the intrinsic (mitochondrial) pathway, characterized by:

-

Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a loss of the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[2][7][9]

-

Modulation of Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[9][10]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, the executioners of apoptosis.[9][10] This is evidenced by the cleavage of PARP, a substrate of activated caspase-3.[9]

Anti-Metastatic Effects

This compound and its related compounds have demonstrated significant potential in inhibiting cancer metastasis through multiple mechanisms:

-

Inhibition of Neutrophil Extracellular Traps (NETs) Formation: this compound can suppress the formation of NETs, which are web-like structures released by neutrophils that can promote cancer cell trapping and metastasis. It achieves this by directly binding to and inhibiting peptidylarginine deiminase 4 (PAD4), a key enzyme in NET formation.[11] This action helps to alleviate the pro-inflammatory and immunosuppressive tumor microenvironment that facilitates metastasis.[11][12]

-

Suppression of Cell Adhesion, Migration, and Invasion: The non-sulfated triterpene glycoside, Ds-echinoside A, has been shown to inhibit the adhesion, migration, and invasion of hepatocellular carcinoma cells.[13] It achieves this by downregulating the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) through the inhibition of the NF-κB signaling pathway, while upregulating the expression of the tissue inhibitor of metalloproteinases-1 (TIMP-1).[13]

-

Modulation of Gut Microbiota: In colorectal cancer, this compound has been shown to inhibit liver metastasis by modulating the gut microbiota.[4] It promotes the growth of butyrate-producing bacteria, and the resulting increase in butyrate (B1204436) levels suppresses the PI3K/AKT signaling pathway and reverses the epithelial-mesenchymal transition (EMT) process in cancer cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound and related compounds on cancer cells.

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| This compound | HL-60 (Human promyelocytic leukemia) | 1.0 - 6.0 µM | [14] |

| This compound | A panel of 26 human and murine cancer cell lines | 1.0 - 6.0 µM | [14] |

| Ds-echinoside A | Hep G2 (Human hepatocellular carcinoma) | 2.65 µmol/L | [13] |

| Echinacoside | SW480 (Human colorectal adenocarcinoma) | Not specified, but significant growth inhibition at 60 µM and 80 µM | [9] |

| Echinacoside | SK-HEP-1 (Human hepatoma) | Not specified, but significant growth inhibition at 60 µM and 80 µM | [9] |

| Echinacoside | MCF-7 (Human breast adenocarcinoma) | Not specified, but significant growth inhibition observed | [9] |

| Echinacea angustifolia DC extract | MDA-MB-231 (Human breast adenocarcinoma) | 28.18 ± 1.14 µg/ml | [15] |

| Echinacea angustifolia DC extract | MCF-7 (Human breast adenocarcinoma) | 19.97 ± 2.31 µg/ml | [15] |

Table 2: Effects of Echinacoside on Apoptosis and Cell Cycle in Cancer Cells

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| MG-63 (Human osteosarcoma) | 80 µM Echinacoside for 24 hours | Cell Cycle Arrest | G0/G1 phase increased from 43% to 80% | [2] |

| MG-63 (Human osteosarcoma) | 80 µM Echinacoside for 24 hours | Cell Cycle Arrest | S phase decreased from 37% to 17% | [2] |

| MG-63 (Human osteosarcoma) | 80 µM Echinacoside for 24 hours | Cell Cycle Arrest | G2/M phase decreased from 15% to nearly zero | [2] |

| MG-63 (Human osteosarcoma) | ≥ 60 µM Echinacoside for 12 hours | Apoptosis Induction | Significant increase in apoptotic cells | [2] |

| SW480 (Human colorectal adenocarcinoma) | 60 µM Echinacoside for 24 hours | Apoptosis Induction | Apoptotic cells increased from 2.5% to 27% | [9] |

| SW480 (Human colorectal adenocarcinoma) | 80 µM Echinacoside for 24 hours | Apoptosis Induction | Apoptotic cells increased from 2.5% to 40% | [9] |

| SK-HEP-1 (Human hepatoma) | 60 µM Echinacoside for 24 hours | Apoptosis Induction | Apoptotic cells increased from 3.17% to 12.84% | [9] |

| SK-HEP-1 (Human hepatoma) | 80 µM Echinacoside for 24 hours | Apoptosis Induction | Apoptotic cells increased from 3.17% to 22.77% | [9] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[16][17]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[2]

Cell Cycle Analysis (PI Staining and Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.[2]

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[18][19][20]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits Topoisomerase IIα, leading to DNA damage and apoptosis.

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Caption: this compound inhibits metastasis by targeting NETs and modulating gut microbiota.

Caption: A generalized workflow for in vitro evaluation of this compound's anti-cancer effects.

References

- 1. This compound, a new marine-derived anticancer saponin, targets topoisomerase2alpha by unique interference with its DNA binding and catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Echinacoside induces apoptotic cancer cell death by inhibiting the nucleotide pool sanitizing enzyme MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Echinacoside inhibits colorectal cancer metastasis via modulating the gut microbiota and suppressing the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer effects of echinacoside in hepatocellular carcinoma mouse model and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Echinacoside inhibits breast cancer cells by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Echinacoside suppresses pancreatic adenocarcinoma cell growth by inducing apoptosis via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ds-echinoside A, a new triterpene glycoside derived from sea cucumber, exhibits antimetastatic activity via the inhibition of NF-κB-dependent MMP-9 and VEGF expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Echinacea Angustifolia DC Extract Induces Apoptosis and Cell Cycle Arrest and Synergizes with Paclitaxel in the MDA-MB-231 and MCF-7 Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 18. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Advanced Western Blotting Solutions for Cancer Research :: ProteinSimple [proteinsimple.jp]

The Biological Activity of Echinoside A: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Echinoside A, a triterpenoid (B12794562) glycoside saponin (B1150181) isolated from sea cucumbers, has emerged as a compound of significant interest in the field of pharmacology due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a particular focus on its anticancer, anti-inflammatory, and antifungal properties. This document synthesizes quantitative data from multiple studies, outlines detailed experimental methodologies for key assays, and presents visual representations of the signaling pathways modulated by this compound to facilitate further research and drug development efforts.

Introduction

Sea cucumbers, belonging to the class Holothuroidea, are marine invertebrates that have been utilized in traditional medicine for centuries, particularly in Asia. Modern scientific investigation has led to the isolation and characterization of numerous bioactive compounds from these organisms, with triterpenoid glycosides being a prominent class. This compound is one such compound that has demonstrated a wide spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. This guide will delve into the core biological activities of this compound, providing the necessary technical details for researchers to build upon existing knowledge.

Anticancer Activity

This compound exhibits potent cytotoxic and anti-proliferative effects against a broad range of cancer cell lines. Its primary mechanism of action involves the inhibition of topoisomerase IIα, a critical enzyme in DNA replication and chromosome segregation.

Mechanism of Action: Topoisomerase IIα Inhibition

This compound uniquely targets topoisomerase IIα by interfering with its DNA binding and catalytic cycle.[1] Unlike some other topoisomerase inhibitors, this compound competes with DNA for the DNA-binding domain of the enzyme.[1] This action impairs the enzyme's ability to mediate DNA cleavage and religation, ultimately leading to the accumulation of DNA double-strand breaks in a topoisomerase II-dependent manner.[1] This disruption of DNA integrity triggers downstream apoptotic pathways.

Induction of Apoptosis

The accumulation of DNA double-strand breaks induced by this compound is a potent trigger for programmed cell death, or apoptosis. Studies have confirmed the pro-apoptotic effects of this compound through various assays.

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell/Tissue Preparation:

-

For adherent cells, grow on sterile glass coverslips. For suspension cells, cytospin onto slides. For tissue, use paraffin-embedded sections.

-

Fix cells/tissue with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice. For tissues, use Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.

-

Wash twice with PBS.

-

-

TUNEL Staining:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, e.g., Br-dUTP or FITC-dUTP).

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).

-

-

Detection:

-

If using a directly labeled nucleotide (e.g., FITC-dUTP), wash the samples three times with PBS.

-

If using an indirectly labeled nucleotide (e.g., Br-dUTP), incubate with a labeled anti-BrdU antibody for 30-60 minutes at room temperature.

-

Wash three times with PBS.

-

-

Microscopy:

-

Mount the coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Anti-Metastatic Activity

Ds-echinoside A (DSEA), a non-sulfated derivative of this compound, has demonstrated significant anti-metastatic properties. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway and the subsequent downregulation of key proteins involved in cell invasion and angiogenesis, such as Matrix Metalloproteinase-9 (MMP-9) and Vascular Endothelial Growth Factor (VEGF).[2]

DSEA treatment has been shown to reduce the expression of NF-κB in cancer cells.[2] This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of its target genes, including MMP-9 and VEGF.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic and anti-metastatic activities of this compound and its derivatives.

| Compound | Cell Line | Assay | Endpoint | Concentration/Value | Reference |

| This compound | Various (26 human and murine cancer cell lines) | Cytotoxicity | IC50 | 1.0 - 6.0 µM | [3] |

| Ds-echinoside A | HepG2 (Human hepatocellular carcinoma) | Proliferation | IC50 | 2.65 µmol/L | [4] |

| Ds-echinoside A | HepG2 | Adhesion to Matrigel | % of Control | 67.6% | [2] |

| at 1.35 µmol/L | |||||

| 39.5% | [2] | ||||

| at 2.70 µmol/L | |||||

| Ds-echinoside A | HepG2 | Migration (Wound Healing) | % of Control | 80.9% | [2] |

| at 1.35 µmol/L (24h) | |||||

| 36.4% | [2] | ||||

| at 2.70 µmol/L (24h) | |||||

| Ds-echinoside A | HepG2 | MMP-9 Expression | % Reduction | 87.9% | [2] |

| at 2.70 µmol/L |

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. While the precise mechanisms are still under investigation, it is known to modulate the production of pro-inflammatory cytokines.

Experimental Protocol: Cytokine Release Assay

This protocol outlines a general method for assessing the effect of this compound on cytokine release from stimulated cells.

-

Cell Culture and Stimulation:

-

Culture appropriate cells (e.g., macrophages like RAW 264.7 or human peripheral blood mononuclear cells) in 24-well plates until they reach the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), at a predetermined concentration. Include unstimulated and vehicle-treated controls.

-

-

Supernatant Collection:

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

-

Cytokine Quantification:

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the stimulated control.

-

Antifungal Activity

This compound and related compounds have shown promising antifungal activity, primarily by disrupting the fungal cell wall.

Mechanism of Action

The antifungal mechanism of echinocandins, a class of compounds to which this compound is related, involves the non-competitive inhibition of β-(1,3)-D-glucan synthase.[5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.[5] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[5]

Quantitative Data on Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of echinocandins against various Candida species, which are indicative of the potential antifungal potency of related compounds like this compound.

| Drug Class | Fungal Species | MIC Range (µg/mL) | Reference |

| Echinocandins | Candida spp. | 0.007 - 32 | [5] |

Note: Specific MIC values for this compound against a broad panel of fungi require further investigation.

General Experimental Protocols

The following are generalized protocols for common assays used to evaluate the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation (MTT) Assay

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

-

Treat cells with this compound as required for the experiment.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion and Future Directions

This compound is a marine-derived natural product with a compelling profile of biological activities, particularly in the realm of oncology. Its well-defined mechanism of action as a topoisomerase IIα inhibitor, coupled with its anti-metastatic, anti-inflammatory, and antifungal properties, underscores its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the pharmacological applications of this compound. Future research should focus on in vivo efficacy and safety studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with existing therapies. A deeper investigation into the specific signaling pathways modulated by this compound will also be crucial for its development as a clinical candidate.

References

- 1. This compound, a new marine-derived anticancer saponin, targets topoisomerase2alpha by unique interference with its DNA binding and catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ds-echinoside A, a new triterpene glycoside derived from sea cucumber, exhibits antimetastatic activity via the inhibition of NF-κB-dependent MMP-9 and VEGF expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ds-echinoside A, a new triterpene glycoside derived from sea cucumber, exhibits antimetastatic activity via the inhibition of NF-κB-dependent MMP-9 and VEGF expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Echinoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinoside A is a sulfonylated holostane triterpene glycoside isolated from sea cucumbers, marine animals of the class Holothuroidea.[1][2] As a member of the saponin (B1150181) family, this compound has garnered significant interest within the scientific community for its potent biological activities, including notable anticancer effects.[1] Preliminary research demonstrates that this marine-derived natural product can inhibit tumor growth both in vitro and in vivo, positioning it as a promising candidate for further investigation in oncological drug discovery. This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Cell Type | Assay | IC50 (µmol/L) | Reference |

| Ds-echinoside A (DSEA) | HepG2 | Human Hepatocellular Carcinoma | MTT | 2.65 | [4][5] |

This data indicates that DSEA is strongly cytotoxic to liver cancer cells.[4] Further research is required to establish a comprehensive cytotoxicity profile of the parent compound, this compound, against a broader panel of human cancer cell lines.

Experimental Protocols

Reproducible and standardized protocols are fundamental for the accurate evaluation of a compound's cytotoxic properties. The following sections detail common methodologies used in the preliminary screening of this compound and its derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] The assay relies on the capacity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan (B1609692) crystals.[7]

Protocol for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[7]

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[8] The assay uses the Terminal deoxynucleotidyl transferase (TdT) enzyme to attach labeled deoxynucleotides to the 3'-hydroxyl ends of fragmented DNA.[9]

General Protocol:

-

Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde (PFA) to preserve cellular structures and cross-link fragmented DNA.[9][10]

-

Permeabilization: Treat the samples with a permeabilizing agent, such as 0.1-0.5% Triton X-100 or Proteinase K, to allow the TdT enzyme to access the cell nucleus.[9][10]

-

TdT Labeling: Incubate the samples with a reaction mix containing the TdT enzyme and labeled dUTPs (e.g., conjugated to a fluorophore like FITC or a hapten like BrdU). The TdT enzyme catalyzes the addition of these labeled nucleotides to the DNA breaks.[9][10]

-

Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized using fluorescence microscopy.[10] If using a hapten-labeled dUTP, an additional step involving a labeled antibody or streptavidin complex is required for detection via fluorescence or chromogenic substrates (e.g., DAB).

-

Analysis: Analyze the samples under a microscope or by flow cytometry to identify and quantify TUNEL-positive (apoptotic) cells.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. In the context of this compound screening, it can be used to investigate the compound's effect on the expression levels of proteins involved in apoptosis and other signaling pathways.

General Protocol:

-

Cell Lysis: Treat cells with this compound, then harvest and lyse them using a suitable lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, Topoisomerase IIα) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[4]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.[4]

Visualizations: Workflows and Mechanisms of Action

Experimental Workflow

The preliminary cytotoxicity screening of a novel compound follows a structured workflow from initial preparation to the determination of key cytotoxic metrics.

Mechanism of Action: Topoisomerase IIα Inhibition

A primary anticancer mechanism of this compound is the direct targeting of Topoisomerase IIα (Top2α), an essential enzyme in DNA replication and chromosome segregation.[1] Unlike some other Top2α inhibitors, this compound uniquely interferes with the enzyme's function by competing with DNA for its binding domain.[1][2]

Mechanism of Action: Mitochondrial Apoptosis Pathway (Ds-echinoside A)

Studies on Ds-echinoside A (DSEA), the desulfurization product of this compound, show that it can induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the activation of caspases.

References

- 1. This compound, a new marine-derived anticancer saponin, targets topoisomerase2alpha by unique interference with its DNA binding and catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ds-echinoside A, a new triterpene glycoside derived from sea cucumber, exhibits antimetastatic activity via the inhibition of NF-κB-dependent MMP-9 and VEGF expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ds-echinoside A, a new triterpene glycoside derived from sea cucumber, exhibits antimetastatic activity via the inhibition of NF-κB-dependent MMP-9 and VEGF expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. TUNEL assay - Wikipedia [en.wikipedia.org]

- 9. clyte.tech [clyte.tech]

- 10. Video: The TUNEL Assay [jove.com]

Echinoside A: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinoside A, a triterpenoid (B12794562) glycoside saponin (B1150181) derived from sea cucumbers, has garnered significant interest in the scientific community for its potent anticancer properties. Understanding its physicochemical characteristics, particularly its solubility in common laboratory solvents, is paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and an in-depth look at its mechanism of action involving the inhibition of Topoisomerase II alpha and subsequent induction of apoptosis.

Solubility of this compound

This compound is generally described as being soluble in polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol, and poorly soluble in non-polar solvents[1]. The presence of a sulfated oligosaccharide chain in its structure is noted to enhance its water solubility[1].

For the purpose of providing a comparative reference, the solubility of Echinacoside , a different phenylethanoid glycoside, is presented below. It is crucial to note that this compound and Echinacoside are distinct molecules, and the following data should not be directly extrapolated to this compound.

Table 1: Quantitative Solubility Data for Echinacoside

| Solvent | Solubility | Notes |

| DMSO | ≥78.7 mg/mL[2] | - |

| 100 mg/mL[3][4] | Requires sonication for dissolution[4]. | |

| ~30 mg/mL | - | |

| Water | Soluble | - |

| 2 mg/mL[3] | - | |

| 35.71 mg/mL[4] | Requires sonication for dissolution[4]. | |

| Ethanol (B145695) | ~5 mg/mL | - |

| Insoluble[3] | - | |

| Methanol | Soluble | - |

Note: The conflicting reports on ethanol solubility for Echinacoside highlight the importance of empirical determination for specific compounds and experimental conditions.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices for saponins (B1172615) and other natural products.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility protocol.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the test solvent (e.g., DMSO, water, ethanol, methanol). The excess solid should be visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand to let the excess solid settle. For complete removal of undissolved material, centrifuge the samples at a high speed or filter the suspension through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Carefully collect the clear supernatant. Prepare a series of dilutions of the supernatant with the appropriate solvent. Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy, against a standard curve of known concentrations.

Protocol 2: Kinetic Solubility Assay using DMSO Stock

This high-throughput method is often used in early drug discovery to assess the solubility of compounds that are initially dissolved in DMSO.

Workflow for Kinetic Solubility Determination

Caption: Workflow for the kinetic solubility protocol.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Dilution: In a microplate well, add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the final test concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Incubation: Cover the plate and incubate at a constant temperature for a set period (e.g., 1-2 hours), allowing for any precipitation to occur.

-

Detection: The amount of soluble compound can be determined by several methods:

-

Nephelometry: Measure the light scattering caused by any precipitate.

-

Filtration and UV/LC-MS Analysis: Filter the samples to remove any precipitate and then quantify the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or LC-MS.

-

Mechanism of Action: Topoisomerase IIα Inhibition and Apoptosis

This compound exerts its anticancer effects primarily through the inhibition of Topoisomerase II alpha (Topo IIα), a crucial enzyme in DNA replication and transcription. By targeting Topo IIα, this compound induces DNA damage, which subsequently triggers programmed cell death, or apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's signaling pathway to apoptosis.

Detailed Pathway Description:

-

Inhibition of Topoisomerase IIα: this compound binds to the Topoisomerase IIα-DNA complex. This action stabilizes the "cleavage complex," a transient state where the DNA is cut to allow for topological changes. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands.

-

Induction of DNA Damage: The accumulation of these stabilized cleavage complexes leads to the formation of permanent DNA double-strand breaks (DSBs) during subsequent replication or transcription.

-

Activation of DNA Damage Response: The presence of DSBs activates cellular DNA damage response pathways. A key player in this response is the tumor suppressor protein p53.

-

p53-Mediated Apoptosis: Activated p53 transcriptionally upregulates pro-apoptotic proteins, most notably Bax.

-

Mitochondrial Pathway of Apoptosis: Bax translocates to the mitochondria and promotes the permeabilization of the outer mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm.

-

Caspase Activation and Apoptosis: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.

Conclusion

This compound is a promising marine-derived compound with significant anticancer potential. While precise quantitative solubility data remains to be fully elucidated, its solubility in polar solvents like DMSO facilitates its use in in vitro studies. The detailed understanding of its mechanism of action as a Topoisomerase II alpha inhibitor provides a solid foundation for its further investigation and development as a therapeutic agent. The experimental protocols outlined in this guide offer a practical framework for researchers to systematically evaluate the solubility of this compound and other novel compounds.

References

Unveiling Echinoside A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinoside A, a triterpene glycoside of the holostane type, has garnered significant attention within the scientific community for its potent and diverse biological activities, particularly its promising anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of the key experimental protocols used to elucidate its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its structural analogs are primarily isolated from marine invertebrates of the class Holothuroidea, commonly known as sea cucumbers. These organisms have a long history of use in traditional Asian medicine and are a rich source of various bioactive secondary metabolites.

Several species of sea cucumbers have been identified as prominent sources of this compound and its desulfated form, Ds-echinoside A. These include:

-

Pearsonothuria graeffei : This species is a notable source of Ds-echinoside A. The total triterpene glycoside content in the body wall of P. graeffei can be as high as 3.5% of the dry matter, making it a valuable source for the isolation of these compounds.[1]

-

Actinopyga echinites : This sea cucumber is a well-documented source of this compound and its analogue, Echinoside B.[2]

-

Holothuria polii : Alongside A. echinites, H. polii has been identified as a source of this compound.[2]

-

Holothuria scabra : This species has also been reported to contain this compound.

The concentration and specific types of triterpene glycosides can vary between different species of sea cucumbers and may also be influenced by environmental factors.

Table 1: Prominent Natural Sources of this compound and Related Compounds

| Sea Cucumber Species | Compound(s) Isolated | Reference(s) |

| Pearsonothuria graeffei | Ds-echinoside A | [1] |

| Actinopyga echinites | This compound, Echinoside B | [2] |

| Holothuria polii | This compound | [2] |

| Holothuria scabra | This compound |

Isolation and Purification of this compound and its Derivatives

The isolation of this compound from its natural sources is a multi-step process that involves extraction followed by a series of chromatographic purification techniques. The following protocol provides a detailed methodology for the isolation of Ds-echinoside A from the sea cucumber Pearsonothuria graeffei, based on the procedure described by Dong et al. (2008).[1]

Experimental Protocol for the Isolation of Ds-echinoside A

2.1.1. Starting Material:

-

Dried and powdered body wall of the sea cucumber Pearsonothuria graeffei.

2.1.2. Extraction:

-

The powdered sea cucumber material is subjected to exhaustive extraction with ethanol (B145695) at room temperature.

-

The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

2.1.3. Chromatographic Purification:

The crude extract is subjected to a series of chromatographic steps to isolate and purify Ds-echinoside A:

-

Macroporous Resin Chromatography:

-

The crude extract is dissolved in an appropriate solvent and applied to a macroporous resin column.

-

The column is washed with water to remove salts and highly polar impurities.

-

The glycoside fraction is then eluted with a stepwise gradient of ethanol in water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Silica (B1680970) Gel Chromatography:

-

The enriched glycoside fraction from the previous step is applied to a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water.

-

Fractions containing compounds with similar TLC profiles are pooled.

-

-

Reversed-Phase Silica Gel Chromatography:

-

Further purification is achieved on a reversed-phase silica gel (e.g., C18) column.

-

The column is eluted with a gradient of methanol (B129727) in water.

-

This step is effective in separating glycosides with different polarities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification of Ds-echinoside A is achieved using preparative HPLC on a reversed-phase column.[1]

-

A suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, is used for elution.

-

The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

References

The intricate Pathway of Triterpene Glycoside Biosynthesis in Holothurians: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Machinery, Experimental Methodologies, and Key Regulatory Features for Drug Discovery and Development Professionals.

Introduction

Holothurians, commonly known as sea cucumbers, are a rich source of structurally diverse and biologically active triterpene glycosides. These saponins (B1172615) play a crucial role in the chemical defense mechanisms of the organism and have garnered significant attention from the scientific community for their potential therapeutic applications, including anticancer, antifungal, and immunomodulatory activities. Understanding the biosynthetic pathway of these complex natural products is paramount for their targeted discovery, biotechnological production, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of triterpene glycosides in holothurians, detailing the key enzymatic steps, summarizing available quantitative data, and presenting detailed experimental protocols for researchers in the field.

Core Biosynthesis Pathway of Triterpene Glycosides

The biosynthesis of triterpene glycosides in holothurians is a multi-step process that begins with the assembly of a linear triterpene precursor from basic building blocks, followed by a series of intricate cyclization, oxidation, glycosylation, and sulfation reactions. The pathway can be broadly divided into four major stages:

-

Mevalonate (MVA) Pathway and Squalene (B77637) Biosynthesis: The journey begins with the MVA pathway, a conserved metabolic route in eukaryotes, which converts acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form the 30-carbon linear hydrocarbon, squalene.

-

Cyclization of 2,3-Oxidosqualene (B107256): Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). This activated intermediate is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs) to form the foundational triterpene skeletons. In holothurians, this is a critical branching point where different OSCs produce distinct triterpene scaffolds. Unlike most animals which primarily synthesize lanosterol (B1674476) via lanosterol synthase (LSS), sea cucumbers possess at least two distinct types of OSCs:

-

Lanostadienol Synthase (LDS): This enzyme catalyzes the formation of lanosta-7,24-dienol, a precursor to triterpene glycosides with a Δ7(8) double bond in the aglycone core.

-

Parkeol Synthase (PS): This enzyme is responsible for the synthesis of parkeol, which serves as a precursor for triterpene glycosides featuring a Δ9(11) double bond.[1][2]

-

-

Aglycone Tailoring: The initial triterpene skeletons undergo a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications include hydroxylations at various positions on the triterpene backbone, which are crucial for subsequent glycosylation and contribute to the vast structural diversity of the final saponins.

-

Glycosylation and Sulfation: The tailored aglycones are then decorated with complex sugar chains. This process is mediated by a series of UDP-glycosyltransferases (UGTs), each specific for a particular sugar donor (e.g., UDP-glucose, UDP-xylose) and an acceptor site on the growing glycan chain. The sugar chains can consist of two to six monosaccharide units.[3] Finally, sulfate (B86663) groups are often added to the sugar moieties by sulfotransferases (SULTs), further increasing the structural and functional diversity of the triterpene glycosides.

Quantitative Data

While detailed enzyme kinetic parameters for holothurian triterpene glycoside biosynthetic enzymes are not yet widely available in the literature, gene expression studies have provided valuable quantitative insights into the regulation of this pathway. The following table summarizes the expression levels of the key oxidosqualene cyclase genes, Lanostadienol Synthase (LDS) and Parkeol Synthase (PS), in various tissues and developmental stages of the sea cucumber Apostichopus japonicus.[4]

| Tissue/Developmental Stage | Gene | Expression Level (RPKM) |

| Adult Tissues | ||

| Intestine | AjLDS | 15.3 |

| AjPS | 8.7 | |

| Tentacle | AjLDS | 12.1 |

| AjPS | 5.4 | |

| Muscle | AjLDS | 3.2 |

| AjPS | 1.8 | |

| Body Wall | AjLDS | 28.5 |

| AjPS | 15.6 | |

| Male Gonads | AjLDS | 6.7 |

| AjPS | 3.1 | |

| Female Gonads | AjLDS | 9.8 |

| AjPS | 4.5 | |

| Tube Feet | AjLDS | 18.2 |

| AjPS | 9.9 | |

| Early Developmental Stages | ||

| Zygote | AjLDS | 0.5 |

| AjPS | 0.2 | |

| Cleavage | AjLDS | 1.2 |

| AjPS | 0.6 | |

| Blastula | AjLDS | 3.8 |

| AjPS | 1.9 | |

| Gastrula | AjLDS | 7.6 |

| AjPS | 4.1 | |

| Auricularia | AjLDS | 11.2 |

| AjPS | 6.3 | |

| Doliolaria | AjLDS | 14.5 |

| AjPS | 8.1 | |

| Pentactula | AjLDS | 19.7 |

| AjPS | 11.4 |

Data adapted from Thimmappa et al. (2022). RPKM: Reads Per Kilobase of transcript per Million mapped reads.[4]

The higher expression of both AjLDS and AjPS in the body wall of adult sea cucumbers correlates with this tissue being a primary site of saponin (B1150181) synthesis and storage.[5] The increasing expression of these genes throughout the developmental stages suggests the importance of triterpene glycosides in the early life history of the organism, likely for chemical defense.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of triterpene glycoside biosynthesis.

Protocol 1: Extraction and Analysis of Triterpene Glycosides by LC-MS/MS

Objective: To extract and identify the profile of triterpene glycosides from holothurian tissues.

Materials:

-

Holothurian tissue (e.g., body wall)

-

Methanol (MeOH), HPLC grade

-

Water (H₂O), HPLC grade

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Extraction:

-

Homogenize fresh or frozen holothurian tissue (1 g) in 10 mL of 80% MeOH.

-

Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate the solvent under reduced pressure.

-

-

Solid Phase Extraction (SPE) for Desalting and Enrichment:

-

Re-dissolve the dried extract in 5 mL of H₂O.

-

Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of H₂O.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with 10 mL of H₂O to remove salts and other polar impurities.

-

Elute the triterpene glycosides with 10 mL of MeOH.

-

Evaporate the methanolic eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried saponin fraction in 1 mL of 50% MeOH.

-

Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reversed-phase LC column.

-

Perform a gradient elution using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

-

Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes.

-

Perform MS/MS fragmentation of the most abundant precursor ions to obtain characteristic fragmentation patterns for structural elucidation.

-

References

- 1. Evidence for a Saponin Biosynthesis Pathway in the Body Wall of the Commercially Significant Sea Cucumber Holothuria scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "A New Triterpene Glycoside from the Sea Cucumber Holothuria Scabra Col" by Thanh Nguyen Van, Dang Nguyen Hai et al. [ajstd.ubd.edu.bn]

- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 4. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Review of the Therapeutic Potential of Echinoside A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Echinoside A, a triterpenoid (B12794562) glycoside isolated from sea cucumbers, has emerged as a compound of significant interest in pharmacological research due to its potent and diverse therapeutic activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its anti-cancer, anti-inflammatory, and other biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

It is important to distinguish this compound from Echinacoside, a phenylethanoid glycoside with a different chemical structure and biological profile, as the two are sometimes confused in the literature. This review will focus exclusively on the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the biological activities of this compound. This allows for a clear comparison of its efficacy across different cancer cell lines and experimental models.

| Cell Line/Model | Assay | IC50 / Concentration | Therapeutic Effect | Reference |

| Human and murine cancer cell lines (panel of 26) | Cell proliferation | 1.0 - 6.0 μM | Broad-spectrum anticancer activity | [1] |

| Human hepatocellular liver carcinoma (HepG2) | Cell proliferation (MTT assay) | 2.65 μmol/L | Inhibition of cell proliferation | [2] |

| HepG2 | Cell cycle analysis | Not specified | Arrested cell cycle in G0/G1 phase | [1][3] |

| HepG2 | Apoptosis induction | Not specified | Induced apoptosis | [1][3] |

| H22 hepatocarcinoma tumor-bearing mice | In vivo tumor growth | 2.5 mg/kg | Reduced tumor weight by 49.8% | [3] |

| Human prostate carcinoma xenografts in nude mice | In vivo tumor growth | Not specified | Inhibited tumor growth | [4] |

| Mouse models | In vivo tumor growth | Not specified | Inhibited tumor growth | [4] |

Key Therapeutic Potentials and Mechanisms of Action

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties both in vitro and in vivo. Its primary mechanism of action involves the targeting of topoisomerase II alpha (Top2α), a critical enzyme in DNA replication and chromosome segregation.[4]

Mechanism of Action:

-

Topoisomerase IIα Inhibition: this compound uniquely interferes with the binding of Top2α to DNA. It competes with DNA for the DNA-binding domain of the enzyme, thereby inhibiting its catalytic cycle. This interference impairs both the cleavage and religation steps of Top2α-mediated DNA processing, leading to the accumulation of DNA double-strand breaks in a Top2-dependent manner.[4] This mechanism distinguishes this compound from other known Top2α inhibitors.[4]

-

Apoptosis Induction: The DNA damage induced by this compound triggers programmed cell death (apoptosis). Studies have shown that this compound induces apoptosis in various cancer cell lines, including HepG2 cells.[1][3] This is further evidenced by TUNEL and DNA fragmentation assays.[4] The apoptotic pathway involves the downregulation of anti-apoptotic proteins of the Bcl-2 family and the activation of caspase-3.[1][3]

-

Cell Cycle Arrest: this compound has been shown to arrest the cell cycle in the G0/G1 phase in HepG2 cells.[1][3] This is associated with the enhanced expression of cell-cycle-related genes such as c-myc, p16, and p21, and a reduction in cyclin D1 expression.[1][3]

The following diagram illustrates the proposed anti-cancer signaling pathway of this compound.

Anti-Metastatic and Anti-Angiogenic Effects of Ds-echinoside A